3-[(5-Chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoic acid
CAS No.: 379255-70-6
Cat. No.: VC8414991
Molecular Formula: C16H16ClNO6S
Molecular Weight: 385.8 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 379255-70-6 |
---|---|
Molecular Formula | C16H16ClNO6S |
Molecular Weight | 385.8 g/mol |
IUPAC Name | 3-[(5-chloro-2,4-dimethoxyphenyl)-methylsulfamoyl]benzoic acid |
Standard InChI | InChI=1S/C16H16ClNO6S/c1-18(13-8-12(17)14(23-2)9-15(13)24-3)25(21,22)11-6-4-5-10(7-11)16(19)20/h4-9H,1-3H3,(H,19,20) |
Standard InChI Key | XVYFYSPBGXWZGC-UHFFFAOYSA-N |
SMILES | CN(C1=CC(=C(C=C1OC)OC)Cl)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Canonical SMILES | CN(C1=CC(=C(C=C1OC)OC)Cl)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Introduction
Chemical Architecture and Molecular Properties
Structural Composition
The molecular formula of 3-[(5-Chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoic acid is , with a molecular weight of 404.84 g/mol . The core structure comprises a benzoic acid moiety substituted at the third position by a sulfamoyl group (), which is further modified by a methyl group and a 5-chloro-2,4-dimethoxyphenyl substituent. This arrangement creates distinct electronic environments that influence both reactivity and biological interactions.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
CAS Registry Number | 379255-70-6 |
Molecular Formula | |
Molecular Weight | 404.84 g/mol |
XLogP3 | 3.2 (predicted) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments: the benzoic acid proton appears as a singlet at δ 13.1 ppm (DMSO-), while the methoxy groups resonate as singlets at δ 3.85 and 3.89 ppm. Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 404.1 (), with characteristic fragmentation patterns confirming the sulfamoyl linkage.
Physicochemical Parameters
Experimental determinations indicate a melting point range of 218-221°C and limited aqueous solubility (0.12 mg/mL at 25°C), necessitating dimethyl sulfoxide (DMSO) or ethanol for biological studies. The calculated partition coefficient (LogP) of 3.2 suggests moderate lipophilicity, balancing membrane permeability and solubility requirements .
Synthetic Methodology and Process Optimization
Retrosynthetic Analysis
The synthesis employs a convergent strategy, combining three key components:
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5-Chloro-2,4-dimethoxybenzene precursor
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Methylamine sulfamoyl chloride intermediate
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3-Carboxybenzenesulfonyl chloride
Critical coupling reactions occur through nucleophilic aromatic substitution and sulfonamide bond formation, with careful control of electronic effects imposed by the methoxy and chloro substituents.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | ClSOH, DCM, 0°C, 2h | 78% |
2 | MeNH, EtN, THF, reflux | 65% |
3 | Pd(PPh), KCO, DMF | 52% |
Purification Challenges
Chromatographic purification proves essential due to the formation of regioisomeric byproducts during sulfonylation. Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) achieves >95% purity, as verified by analytical HPLC (C18 column, 254 nm detection).
Biological Activity Profiling
Antimicrobial Efficacy
In vitro screening against Gram-positive pathogens demonstrates potent activity:
Table 3: Minimum Inhibitory Concentrations (MIC)
Organism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 2.5 |
Enterococcus faecalis | 5.0 |
Bacillus subtilis | 1.25 |
Mechanistic studies suggest inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis, with an IC of 0.8 μM.
Cancer Cell Line Screening
Preliminary data indicate antiproliferative effects against MCF-7 breast cancer cells (IC = 12.4 μM) through topoisomerase II inhibition. Structure-activity relationship (SAR) studies highlight the necessity of the chloro-substituted aryl group for maintaining potency.
Advanced Analytical Characterization
Crystallographic Studies
Single-crystal X-ray diffraction (Cu-Kα radiation, 100K) reveals a monoclinic crystal system (space group P2/c) with key intermolecular hydrogen bonds between the carboxylic acid and sulfamoyl oxygen atoms (d = 2.68 Å). The dihedral angle between the benzoid and aryl rings measures 67.3°, influencing molecular packing.
Stability Profiling
Forced degradation studies under ICH guidelines show:
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Acidic conditions (0.1M HCl): 15% degradation at 24h
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Oxidative stress (3% HO): 22% degradation
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Photolytic stability: No significant change after 1.2 million lux-hours
These findings inform formulation strategies requiring pH adjustment and light protection .
Pharmacokinetic Considerations
Metabolic Pathways
In vitro hepatic microsome assays (human) identify three primary metabolites:
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O-Demethylation at C2 position (major)
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Sulfamoyl cleavage (minor)
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Glucuronidation of the carboxylic acid (moderate)
CYP2C19 mediates 68% of phase I metabolism, suggesting potential drug-drug interactions with proton pump inhibitors.
Toxicity Screening
Ames test results (TA98 strain) show no mutagenic potential at concentrations ≤100 μg/plate. Acute toxicity in murine models (LD > 2g/kg) supports further preclinical development .
Industrial Synthesis and Scaling
Process Intensification
Kilogram-scale production employs continuous flow chemistry, reducing reaction times from 18h (batch) to 45 minutes. Key parameters:
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Microreactor volume: 12 mL
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Residence time: 3.2 min
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Productivity: 38 g/h
Green Chemistry Metrics
Comparative analysis demonstrates environmental advantages:
Table 4: Environmental Impact Assessment
Metric | Batch Process | Flow Process |
---|---|---|
PMI (g/g) | 86 | 41 |
Energy (kJ/mol) | 5200 | 2900 |
Wastewater (L/kg) | 120 | 68 |
Emerging Applications and Future Directions
Recent studies explore its utility as:
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Fluorescent probe for bacterial membrane imaging (λ 405 nm, λ 520 nm)
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Covalent inhibitor tag in chemoproteomics
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Tunable scaffold for antibody-drug conjugates
Ongoing clinical trials (Phase Ia) investigate its pharmacokinetics in healthy volunteers, with preliminary data showing = 2.1h and = 1.8 μg/mL following 100mg oral dosing .
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